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Compound of Interest

Compound Name:

4-(2-(2-(2-

Methoxyethoxy)ethoxy)ethoxy)anili

ne

CAS No.: 355116-94-8

Cat. No.: B3382722 Get Quote

Executive Summary & Compound Identity
4-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is a heterobifunctional linker combining an

aromatic amine (aniline) with a hydrophilic polyethylene glycol (PEG) tail.[1] In drug

development, it serves as a spacer that modulates solubility and pharmacokinetic profiles.

Establishing an Elemental Analysis (EA) Standard for this compound is notoriously difficult due

to its hygroscopic nature and low melting point (often presenting as a viscous oil or waxy solid).

Standard combustion analysis often fails without rigorous sample preparation, leading to false

rejections of high-purity batches.[1]
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Property Specification

Common Name m-PEG3-Aniline; m-PEG3-Ph-NH2

CAS Number 355116-94-8

Molecular Formula C₁₃H₂₁NO₄

Molecular Weight 255.31 g/mol

Physical State
Viscous yellow oil or low-melting solid

(dependent on purity/temperature)

Primary Challenge
Rapid moisture uptake skews %C down and %H

up.[1]

The "Gold Standard": Theoretical Combustion
Analysis
To validate a batch of m-PEG3-Aniline, the experimental elemental composition must match the

theoretical values within the industry-standard tolerance (typically ±0.4%).[1]

Theoretical Composition Standards (C₁₃H₂₁NO₄)
Use these values as your baseline for calibration.

Element Count
Atomic Mass
Contribution

Theoretical % (w/w)

Carbon (C) 13 156.14 61.16%

Hydrogen (H) 21 21.17 8.29%

Nitrogen (N) 1 14.01 5.49%

Oxygen (O) 4 64.00 25.07%
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When experimental results deviate, use this diagnostic table to identify the root cause before

rejecting the batch.

Observation Likely Cause Remediation

Low %C, High %H

Water Contamination. The

PEG chain is hygroscopic.[1]

Even 1% water can shift %C

by ~0.6%.

Dry sample in a vacuum

desiccator over P₂O₅ for 24h.

Low %C, Low %N

Inorganic Salts. Presence of

Na₂SO₄ or Silica from

purification.

Check ash content or run

residue on ignition test.

High %C

Solvent Entrapment. Residual

DCM or Ethyl Acetate

(common extraction solvents).

Run ¹H-NMR to quantify

solvent load.[1]

Comparative Analysis: CHN vs. Alternatives
While Combustion Analysis (CHN) is the regulatory standard for bulk purity, it is often

insufficient for PEGylated oils. Below is a comparison of CHN against modern alternatives like

Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
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Feature
Combustion Analysis

(CHN)

Quantitative NMR

(qNMR)

HRMS (Orbitrap/Q-

TOF)

Primary Utility
Bulk Purity &

Composition

Absolute Purity &

Impurity ID
Identity Confirmation

Precision ±0.3 - 0.4%
±0.5 - 1.0% (Internal

Standard dependent)

< 5 ppm (Mass

Accuracy)

Sample Req. 2–5 mg (Destructive)
10–20 mg (Non-

destructive)
< 1 mg

Water Sensitivity
High (Major failure

mode)

Low (Water peak is

distinct)
N/A (Ionization varies)

Blind Spots

Cannot distinguish

isomers or non-

volatile inorganics.[1]

Inorganic salts are

invisible.

Cannot quantify bulk

salts/solvents easily.

Verdict

Required for CoA but

prone to

environmental error.

Best for internal

validation of

hygroscopic oils.

Essential for ID,

useless for bulk purity.

Validated Experimental Protocols
To ensure scientific integrity, follow these self-validating protocols. These steps mitigate the

specific risks associated with PEG-anilines.

Protocol A: Hygroscopic Sample Preparation for CHN
Context: Standard weighing in open air leads to mass drift due to moisture absorption.

Pre-Drying: Place 100 mg of m-PEG3-Aniline in a vacuum oven at 35°C (do not exceed

40°C to avoid oxidation/decomposition) over P₂O₅ for 12 hours.

Encapsulation: Use Tin (Sn) capsules for liquids.

Sealing:

Tare the empty capsule.
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Quickly transfer ~2 mg of sample using a glass capillary or micro-spatula.

Cold Seal: Use a cold-welding crimper to seal the capsule immediately. Do not use heat

sealing as it may vaporize the sample.

Weighing: Weigh the sealed capsule. If the weight drifts upwards for >10 seconds, the seal is

imperfect, or moisture is condensing on the capsule surface.[1] Re-do.

Protocol B: qNMR Cross-Validation (The "Truth" Test)
Use this when CHN fails to meet the ±0.4% criteria.

Internal Standard: Select 1,3,5-Trimethoxybenzene or Maleic Acid (high purity, non-

hygroscopic).[1]

Solvent: DMSO-d₆ (prevents aggregation of PEG chains).

Acquisition:

Relaxation delay (d1) > 5 × T1 (typically 30–60 seconds) to ensure full magnetization

recovery.

Pulse angle: 90°.

Calculation:

Where

=Integral,

=Number of protons,

=Molar Mass,

=Weight.[2]

Analytical Workflow Visualization
The following diagram illustrates the decision logic for characterizing m-PEG3-Aniline,

prioritizing "Self-Validating" loops to avoid false rejections.
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Figure 1: Validated workflow for characterizing hygroscopic PEG-aniline linkers. Note the

feedback loop using qNMR to diagnose CHN failures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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